5-Nitro-2-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid
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Description
5-Nitro-2-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid is a complex organic compound. It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .
Chemical Reactions Analysis
Anhydrides, a class of compounds to which this compound belongs, are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . They react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other compounds or systems. In biological chemistry, the conversion of a carboxylic acid to an acyl derivative by nucleophilic acyl substitution does not occur directly. Rather, the first conversion is from a carboxylate (the least reactive acyl transfer substrate) to an acyl phosphate (the most reactive acyl transfer substrate) .
Safety and Hazards
5-Nitro-2-pyridinecarboxylic acid is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection are recommended .
Properties
IUPAC Name |
5-nitro-2-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6/c18-13(19)11-6-10(17(21)22)7-15-12(11)16-14(20)23-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19)(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBJEZLPABDUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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